6-Cyclopropyl-4-(trifluoromethyl)benzofuran-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 6-Cyclopropyl-4-(trifluoromethyl)benzofuran-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions. Industrial production methods may involve bulk custom synthesis and procurement .
Chemical Reactions Analysis
6-Cyclopropyl-4-(trifluoromethyl)benzofuran-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Cyclopropyl-4-(trifluoromethyl)benzofuran-2-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-4-(trifluoromethyl)benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with various biological targets, leading to its diverse biological activities . The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
6-Cyclopropyl-4-(trifluoromethyl)benzofuran-2-carboxylic acid can be compared with other similar compounds, such as:
Benzofuran derivatives: These compounds share the benzofuran core structure and exhibit similar biological activities.
Cyclopropyl derivatives: These compounds contain the cyclopropyl group and may have similar chemical reactivity.
Trifluoromethyl derivatives: These compounds contain the trifluoromethyl group and may have similar chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C13H9F3O3 |
---|---|
Molecular Weight |
270.20 g/mol |
IUPAC Name |
6-cyclopropyl-4-(trifluoromethyl)-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C13H9F3O3/c14-13(15,16)9-3-7(6-1-2-6)4-10-8(9)5-11(19-10)12(17)18/h3-6H,1-2H2,(H,17,18) |
InChI Key |
KZMJXEOPDLCGPD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=C3C=C(OC3=C2)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.